3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride
Overview
Description
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol . It is characterized by the presence of a pyrrolidine ring attached to an imidazolidine-2,4-dione core, forming a hydrochloride salt. This compound is primarily used in research and development settings.
Mechanism of Action
Target of Action
The primary targets of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH levels, temperature, and the presence of other molecules in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the cycloaddition of nitrile imines to parabanic acid . The reaction is carried out in a solvent such as acetonitrile, where the mixture is boiled to form the imidazolidine-type product . The reaction conditions include maintaining a high temperature for a few hours to achieve a noticeable yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with optimized reaction conditions to ensure higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core structure but differ in their substituents.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups attached.
Uniqueness
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to the combination of the pyrrolidine ring and the imidazolidine-2,4-dione core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.
Properties
IUPAC Name |
3-pyrrolidin-3-ylimidazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-6-4-9-7(12)10(6)5-1-2-8-3-5;/h5,8H,1-4H2,(H,9,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQWWFHUKCSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)CNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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